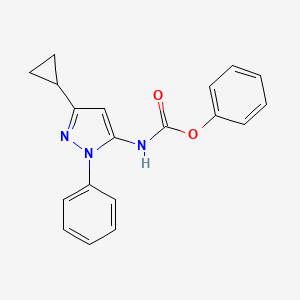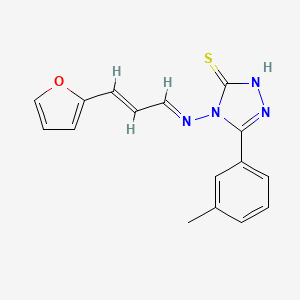![molecular formula C26H28N4O2 B12045018 2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)
2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazin-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation Reaction: Finally, the intermediate compound undergoes a condensation reaction with 3-phenoxybenzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the hydrazide moiety.
Substitution: The benzyl and phenoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Research: The compound can be used in studies investigating the mechanisms of action of piperazine derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy and benzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: This compound has a similar piperazine structure but differs in its functional groups.
2-(4-methylpiperazin-1-yl)acetonitrile: Another piperazine derivative with different substituents.
Uniqueness
2-(4-benzylpiperazin-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a piperazine ring, benzyl group, and acetohydrazide moiety. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
Molecular Formula |
C26H28N4O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H28N4O2/c31-26(21-30-16-14-29(15-17-30)20-22-8-3-1-4-9-22)28-27-19-23-10-7-13-25(18-23)32-24-11-5-2-6-12-24/h1-13,18-19H,14-17,20-21H2,(H,28,31)/b27-19+ |
InChI Key |
OJXKNYPBVVAKTE-ZXVVBBHZSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12044962.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B12044967.png)



![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)
![cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride](/img/structure/B12044990.png)


![6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12045008.png)

